molecular formula C11H14ClNO2 B1351991 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide CAS No. 40023-06-1

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Cat. No. B1351991
CAS RN: 40023-06-1
M. Wt: 227.69 g/mol
InChI Key: FULKALPYHHSNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.68612. It is used for research purposes1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds have been synthesized through processes such as hydrolysis and coupling reactions3. More specific synthesis methods for this compound may be found in specialized chemical literature or databases.



Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3, (H,13,14)2. This code provides a specific description of the compound’s molecular structure. For a detailed structural analysis, specialized software or tools that can interpret and visualize this InChI code may be used.



Chemical Reactions Analysis

Specific chemical reactions involving “2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide” are not provided in the search results. The compound’s reactivity may depend on various factors such as its functional groups, the conditions under which it is stored or used, and the other compounds present in a reaction mixture.



Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature2. Its purity is 95%2. More specific physical and chemical properties may be found in specialized chemical databases or literature.


Scientific Research Applications

Herbicide Use and Environmental Impact

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide is a chemical compound related to various chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor. These herbicides are used in agriculture for pre-emergent control of weeds in crop production. Research has focused on their environmental impact, including their metabolism in human and rat liver microsomes and their behavior in soil and aquatic systems.

Chemical Analysis and Detection

Analytical methods for detecting and quantifying chloroacetamide herbicides in various environments are crucial for monitoring their distribution and understanding their environmental fate.

  • Analytical Techniques : Research efforts have been dedicated to developing sensitive and reliable methods for detecting these herbicides in environmental samples, including advanced chromatographic and spectrometric techniques (Chang, Armstrong, & Fleischmann, 1994).

Safety And Hazards

The compound has been associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation)2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.


Future Directions

The future directions for the use and study of this compound would depend on its current applications and the results of ongoing research. As it is used for research purposes1, it may be the subject of future studies to explore its properties, potential uses, and safety considerations further.


Please note that this information is based on the available data and may not be exhaustive. For more detailed or specific information, consulting specialized chemical literature or databases may be necessary.


properties

IUPAC Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-5-3-4-6-10(9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULKALPYHHSNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406948
Record name 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

CAS RN

40023-06-1
Record name 2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[1-(2-methoxyphenyl)ethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.